3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid
Overview
Description
3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonamide group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidinone ring, followed by the introduction of the sulfonamide group, and finally the attachment of the propanoic acid moiety. Common synthetic routes include:
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Sulfonamide Group: This can be achieved through the reaction of the pyrrolidinone intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamide intermediate with a propanoic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic rings and propanoic acid moiety may facilitate interactions with other biomolecules, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide
- N-(4-(2-Oxopyrrolidin-1-yl)phenyl)acetamide
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
Uniqueness
3-[4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)phenyl]propanoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the sulfonamide and propanoic acid groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-18-2-1-13-21(18)16-8-10-17(11-9-16)27(25,26)20-15-6-3-14(4-7-15)5-12-19(23)24/h3-4,6-11,20H,1-2,5,12-13H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTYFLVEQDOWFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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